2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile
Overview
Description
2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile is a heterocyclic compound that features a unique pyrazolo[1,5-a]pyrazine core
Mechanism of Action
Target of Action
The primary target of 2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile is the Hepatitis B Virus (HBV) capsid . The compound acts as a modulator of the assembly of this capsid .
Mode of Action
The compound interacts with the HBV capsid, affecting its assembly . This interaction disrupts the normal life cycle of the virus, inhibiting its ability to infect host cells .
Biochemical Pathways
The compound affects the pathway of HBV replication by interfering with the assembly of the viral capsid . This disruption prevents the virus from packaging its genetic material, which is a crucial step in the viral replication process .
Pharmacokinetics
The compound exhibits excellent anti-HBV activity, low cytotoxicity, and acceptable oral pharmacokinetic profiles . It is worth noting that the compound’s cyclic isomers, specifically the (6S)-cyclopropyl isomers, were found to be much more active than their (6R)-counterparts .
Result of Action
The action of the compound results in a significant reduction in HBV replication . By disrupting the assembly of the viral capsid, the compound prevents the virus from successfully infecting host cells .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the pH level can affect the compound’s stability . Furthermore, the compound’s efficacy can be influenced by the presence of other compounds or medications in the body .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of aminopyrazoles with dicarbonyl compounds under acid-promoted conditions . This reaction can proceed without the need for catalysts, yielding the desired pyrazolo[1,5-a]pyrazine derivatives in good yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrazine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one: This compound shares a similar core structure and has been studied for its mGluR2 modulating properties.
8H-pyrazolo[5’,1’3,4]pyrazino[2,1-b]quinazolin-8-ones: These compounds are structurally related and have shown potential in various biomedical applications.
Uniqueness
2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to modulate mGluR2 and inhibit HBV capsid assembly makes it a valuable compound for therapeutic development.
Properties
IUPAC Name |
2-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c12-3-4-14-5-6-15-10(8-14)7-11(13-15)9-1-2-9/h7,9H,1-2,4-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHIXGCSSHXRCBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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